5-甲氧基-N-(2-(噻吩-2-基)乙基)-1,2,3,4-四氢萘-2-胺盐酸盐

描述

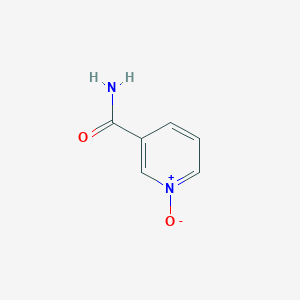

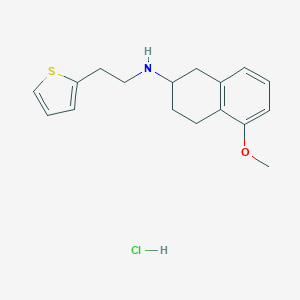

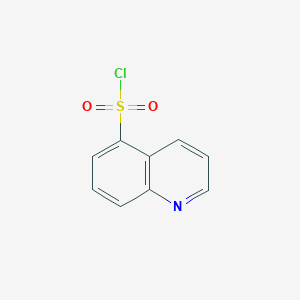

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a methoxy group (5-Methoxy), an ethylamine group attached to a thiophene ring (N-(2-(thiophen-2-yl)ethyl)), and a tetrahydronaphthalen-2-amine group. These groups could potentially give the compound a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring, the tetrahydronaphthalene ring, and the amine and methoxy groups would all contribute to the overall structure. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions used. The amine group could potentially participate in acid-base reactions, the thiophene ring might undergo electrophilic aromatic substitution, and the methoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .科学研究应用

HCV Replication Inhibition

This compound has been utilized in the synthesis of geldanamycin derivatives, which are known to target Hsp90, a crucial protein involved in Hepatitis C virus (HCV) replication. By inhibiting Hsp90, these derivatives can potentially halt the replication process of HCV, offering a promising avenue for antiviral drug development .

Functionalization of Carbon Nanotubes

The compound is suitable for functionalizing multiwall carbon nanotubes (MWCNTs). This application is significant in the field of materials science, where functionalized MWCNTs can be used to enhance the properties of composite materials, including mechanical strength, electrical conductivity, and thermal stability .

Synthesis of Pyrimidine Derivatives

It serves as a reactant in the synthesis of various pyrimidine derivatives when reacted with isothiocyanatoketones. Pyrimidine rings are present in many pharmaceuticals and are a key component of nucleic acids, making this application vital for medicinal chemistry and biochemistry research .

Synthesis of Acylguanidines Derivatives

The compound can react with aroyl S-methylisothiourea to produce acylguanidines derivatives. These derivatives have a wide range of biological activities and are explored for their potential therapeutic applications, including as antihypertensive agents .

Development of Hybrid Solar Cells

It has been investigated as a potential substitute for the pyridine ligand in poly(3-hexylthiophene)/CdSe hybrid solar cells. The performance of these solar cells is crucial for the advancement of renewable energy technologies .

Synthesis of Piperazine-2,6-dione Derivatives

The compound undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives. These derivatives are of interest in the development of new pharmaceuticals due to their potential biological activities .

Ligand for Silver(I) Complexes

It has been used in the structural and spectral studies of silver(I) complexes. These complexes have applications in thin-layer deposition techniques such as spin and dip coating, which are important in the fabrication of electronic devices .

Organic Synthesis Intermediate

Lastly, the compound acts as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable tool for chemists in the synthesis of complex organic molecules .

作用机制

未来方向

属性

IUPAC Name |

5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVOOCGMHFSIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543930 | |

| Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |

CAS RN |

102120-96-7 | |

| Record name | 2-Thiopheneethanamine, N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102120-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)